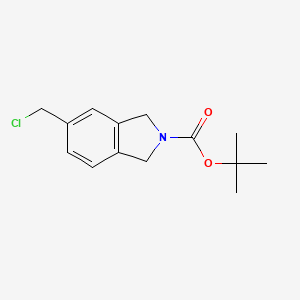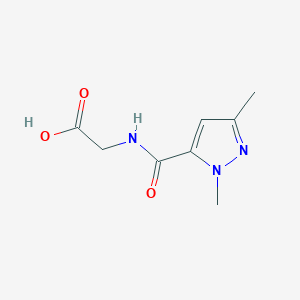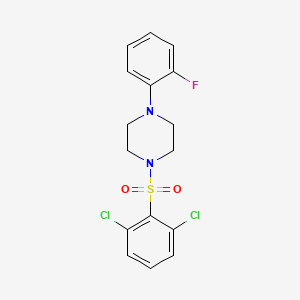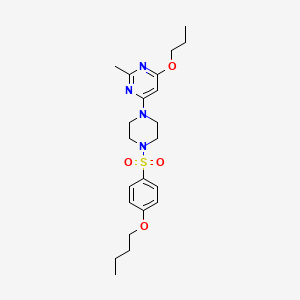
Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . The “chloromethyl” part of the name suggests the presence of a -CH2Cl group, and “isoindole” is a type of heterocyclic compound that contains a benzene ring fused to a pyrrole ring .
Applications De Recherche Scientifique
Synthetic Intermediates and Reactions Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate is explored as a synthetic intermediate in various chemical transformations. For instance, acid chloride derivatives such as 5-(chloromethyl)furan-2-carbonyl chloride can be produced from precursors like 5-(chloromethyl)furfural using tert-butyl hypochlorite, indicating its utility in generating intermediates for biofuels and polymer production from biomass-derived compounds (Dutta, Wu, & Mascal, 2015). Additionally, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and related compounds have been synthesized for studies in heterocyclic chemistry and Diels-Alder reactions, showcasing the versatility of tert-butyl derivatives in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).
Phosphorylation and Nucleophilic Reactions The compound has also been involved in studies on the synthesis of halomethyl derivatives of furan-2-carboxylic acid, demonstrating its reactivity towards nucleophilic agents. Such research highlights its potential in creating organophosphorus derivatives, offering pathways for further chemical modifications and applications in synthesis (Pevzner, 2003).
Chemical Transformations and Structural Analysis Research into the chemistry of isoxazoles and related compounds further illustrates the broad applicability of tert-butyl derivatives in synthesizing complex molecules and analyzing their structure through X-ray analysis, contributing to the understanding of chemical reactivity and molecular architecture (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).
Innovative Uses in Organic Synthesis Moreover, studies on the synthesis of new chiral auxiliaries from tert-butyl derivatives underscore the importance of such compounds in enantioselective synthesis, offering tools for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals (Studer, Hintermann, & Seebach, 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQLYWHGQYLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)
![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)


